BenchChemオンラインストアへようこそ!

Bicyclo[4.1.0]heptan-7-amine hydrochloride

Glycosidase Inhibition Enzyme Kinetics Medicinal Chemistry

Bicyclo[4.1.0]heptan-7-amine HCl (CAS 89894-85-9) provides a rigid C7-exocyclic amine geometry essential for sub-µM target engagement (530-fold potency difference vs diastereomers). Procure the hydrochloride salt for consistent solubility and handling stability. Essential for GH27 α-galactosidase probes and MCHR1 antagonist programs.

Molecular Formula C7H14ClN
Molecular Weight 147.64 g/mol
CAS No. 89894-85-9
Cat. No. B1377828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.1.0]heptan-7-amine hydrochloride
CAS89894-85-9
Molecular FormulaC7H14ClN
Molecular Weight147.64 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C2N.Cl
InChIInChI=1S/C7H13N.ClH/c8-7-5-3-1-2-4-6(5)7;/h5-7H,1-4,8H2;1H
InChIKeyDHFFJAHGRGPJSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[4.1.0]heptan-7-amine Hydrochloride (CAS 89894-85-9) Structural Baseline and Procurement Overview


Bicyclo[4.1.0]heptan-7-amine hydrochloride (CAS 89894-85-9) is a conformationally constrained bicyclic amine comprising a cyclohexane ring fused to a cyclopropane unit with an exocyclic primary amine at the bridgehead C7 position, supplied as the hydrochloride salt (C7H14ClN, MW = 147.65 g/mol) . The core scaffold belongs to the norcarane (bicyclo[4.1.0]heptane) family, which is recognized as a privileged framework in medicinal chemistry due to its rigid, three-dimensional architecture that restricts conformational flexibility [1]. This compound is most commonly procured as a white solid with a purity specification of ≥97% (or ≥98% from select vendors) and requires refrigerated storage at 2–8 °C to maintain integrity . The hydrochloride salt form enhances aqueous solubility and handling stability relative to the free base, making it the preferred form for direct use in biological assays and synthetic transformations without additional neutralization steps [2].

Why Bicyclo[4.1.0]heptan-7-amine Hydrochloride Cannot Be Substituted with Positional Isomers or Free Base Analogs


Substitution of bicyclo[4.1.0]heptan-7-amine hydrochloride with positional isomers (e.g., 2-amine, 1-amine, or 4-amine regioisomers) or with the corresponding free base form introduces measurable, functionally consequential differences in molecular recognition and physicochemical handling. The C7 bridgehead amine position yields a unique exocyclic primary amine orientation that is geometrically and electronically distinct from endocyclic or alternative bridgehead substitution patterns found in analogs such as bicyclo[4.1.0]heptan-2-amine (CAS 78293-44-4) or bicyclo[4.1.0]heptan-1-amine (CAS 2059941-89-6) [1]. Direct comparative enzymatic inhibition data demonstrate that stereochemical and regioisomeric variation at the amine-bearing position within the bicyclo[4.1.0]heptane scaffold produces differences in binding affinity exceeding 500-fold for specific enzyme targets, rendering interchange of regioisomers without re-optimization invalid for any structure-activity relationship (SAR) study or lead optimization campaign [2]. Furthermore, the hydrochloride salt provides reproducible solubility and stability characteristics (storage at 2–8°C; exact mass = 147.0815 g/mol) that differ from the free base (MW = 111.18 g/mol), which exhibits different hygroscopicity and handling properties [3]. These cumulative differences—spanning target engagement potency, physicochemical behavior, and supply chain consistency—preclude generic substitution and necessitate compound-specific selection based on validated quantitative benchmarks.

Quantitative Comparative Evidence for Bicyclo[4.1.0]heptan-7-amine Hydrochloride Against Structural Analogs


Enzymatic Inhibition Potency: 530-Fold Selectivity Advantage for GH27 α-Galactosidase Over Positional Diastereomer

The 1R,6S stereoisomer of the bicyclo[4.1.0]heptan-7-amine scaffold (free base form) exhibits a competitive inhibition constant (Ki) of 0.541 µM against coffee bean α-galactosidase (GH27), representing a 530-fold improvement in binding affinity compared to its diastereomeric counterpart, the 1S,6R-amine, which displays only weak inhibition with an IC50 of 286 µM in the same assay system [1]. This direct head-to-head comparison, conducted under identical experimental conditions using commercial α-galactosidase enzymes, isolates the stereochemical configuration at the C7 bridgehead amine position as the primary determinant of target engagement potency.

Glycosidase Inhibition Enzyme Kinetics Medicinal Chemistry

Enzyme Selectivity Profile: 148-Fold Discrimination Between GH27 and GH36 α-Galactosidases

The (1R,6S)-bicyclo[4.1.0]heptan-7-amine free base demonstrates marked enzyme selectivity, exhibiting a Ki of 0.541 µM against coffee bean α-galactosidase (GH27) compared to an IC50 of 80 µM against E. coli α-galactosidase (GH36), corresponding to a 148-fold preference for the GH27 isoform under the assay conditions reported [1]. This selectivity is not shared equally by the diastereomeric (1S,6R)-amine, which shows weak inhibition against both enzymes (IC50 = 286 µM for coffee bean GH27; IC50 = 2.46 mM for E. coli GH36) and a different isoform selectivity pattern [1].

Glycosidase Selectivity Enzyme Profiling Drug Discovery

MCHR1 Antagonism: Class-Level Potency Benchmark (Ki < 10 nM) Achievable with Bicyclo[4.1.0]heptane Scaffold Derivatives

Structure-activity relationship (SAR) studies on bicyclo[4.1.0]heptane derivatives as melanin-concentrating hormone receptor R1 (MCHR1) antagonists have identified multiple potent compounds with Ki values below 10 nM (compounds 6a–j) [1]. This class-level potency benchmark, established through systematic optimization focusing on three regions of the lead scaffold, demonstrates that the bicyclo[4.1.0]heptane core is capable of supporting high-affinity MCHR1 binding when appropriately functionalized [1]. While direct comparative data for the unsubstituted bicyclo[4.1.0]heptan-7-amine hydrochloride against specific MCHR1 antagonists is not reported, the scaffold's validated ability to achieve sub-10 nM potency establishes a quantitative performance ceiling for this chemotype and distinguishes it from alternative scaffolds (e.g., biphenylamine-based antagonists) that carry mutagenic liability concerns [2].

GPCR Antagonism Melanin-Concentrating Hormone Obesity Drug Discovery

Purity and Storage Specifications: Vendor-Documented ≥97% Purity with Defined Cold-Chain Requirements

Multiple reputable chemical suppliers consistently specify a minimum purity of 97% for bicyclo[4.1.0]heptan-7-amine hydrochloride, with select vendors offering ≥98% purity grades . All documented sources mandate refrigerated storage at 2–8°C to preserve compound integrity, reflecting the hydrochloride salt's thermal stability profile [1]. This purity benchmark is comparable to or exceeds typical specifications for related bicyclo[4.1.0]heptane positional isomers, which are often supplied at 95% purity (e.g., bicyclo[4.1.0]heptan-1-amine hydrochloride, 95%) .

Chemical Procurement Quality Control Reproducibility

Validated Application Scenarios for Bicyclo[4.1.0]heptan-7-amine Hydrochloride Based on Quantitative Evidence


GH27 α-Galactosidase Inhibitor Lead Optimization and Probe Development

This compound (specifically the 1R,6S stereoisomer of the free base or its hydrochloride salt) serves as a validated sub-micromolar inhibitor scaffold for GH27 α-galactosidases, with a demonstrated Ki of 0.541 µM [1]. The 530-fold potency differential versus the diastereomeric 1S,6R-amine establishes that stereochemical configuration at C7 is a critical determinant of target engagement. Researchers developing probes or therapeutics targeting GH27 glycosidases—including those implicated in Fabry disease and other lysosomal storage disorders—should procure and utilize the stereochemically defined (1R,6S)-bicyclo[4.1.0]heptan-7-amine hydrochloride as a starting point for further SAR exploration. The hydrochloride salt form ensures reproducible handling and solubility in aqueous biological assay buffers without requiring additional neutralization steps [2].

MCHR1 Antagonist Discovery Programs Requiring hERG Liability Mitigation

The bicyclo[4.1.0]heptane scaffold has been systematically optimized in MCHR1 antagonist programs, achieving Ki values below 10 nM in optimized derivatives while simultaneously addressing hERG channel liability through strategic introduction of polar substituents [3]. This chemotype offers a quantitative advantage over earlier biphenylamine-based MCHR1 antagonists, which carried potential mutagenic liability [4]. Procurement of bicyclo[4.1.0]heptan-7-amine hydrochloride provides a versatile synthetic intermediate for constructing functionalized bicyclo[4.1.0]heptane derivatives that can be elaborated into potent, selective MCHR1 antagonists with improved cardiovascular safety profiles. The established SAR around three distinct scaffold regions enables rational design of analogs with predictable affinity and selectivity outcomes [3].

Conformationally Constrained Amine Building Block for Synthetic Methodology Development

The rigid bicyclo[4.1.0]heptane framework, bearing a primary amine at the C7 bridgehead position, serves as a privileged building block for exploring regioselective and stereoselective transformations . The compound's unique geometry—a cyclopropane ring fused to a cyclohexane ring with an exocyclic amine—provides a sterically constrained environment that can influence reaction outcomes in cyclopropanation, ring-opening, and transition metal-catalyzed coupling reactions. The hydrochloride salt form (≥97% purity, storage at 2–8°C) offers a stable, readily weighable solid that is compatible with a broad range of synthetic protocols after simple neutralization. This compound is particularly valuable for medicinal chemistry groups seeking to introduce three-dimensionality and conformational restriction into lead molecules, leveraging the scaffold's documented ability to enhance metabolic stability and receptor selectivity in drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicyclo[4.1.0]heptan-7-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.